Threo-dihydrobupropion hydrochloride

Description

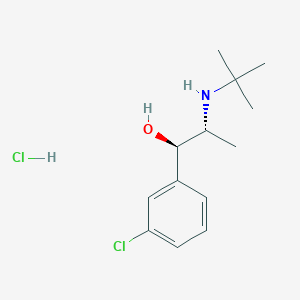

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H21Cl2NO |

|---|---|

Molecular Weight |

278.21 g/mol |

IUPAC Name |

(1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m1./s1 |

InChI Key |

YZHVQDVGTAELNB-KATIXKQHSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of threo-dihydrobupropion HCl

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of threo-dihydrobupropion hydrochloride, a major metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, analytical method development, and the synthesis of pharmaceutical reference standards.

Introduction

Bupropion, an aminoketone antidepressant, undergoes extensive metabolism in vivo, leading to the formation of several pharmacologically active metabolites. Among these, threo-dihydrobupropion is a significant reduction product, formed through the action of carbonyl reductases on the parent drug.[1][2][3] Understanding the synthesis and physicochemical properties of this metabolite is crucial for a complete comprehension of bupropion's overall pharmacological and toxicological profile. This guide details a reproducible synthetic route to racemic threo-dihydrobupropion HCl and outlines the analytical methods for its comprehensive characterization.

Synthesis of racemic threo-dihydrobupropion HCl

The synthesis of racemic threo-dihydrobupropion HCl is achieved through the diastereoselective reduction of bupropion hydrochloride. The following protocol is based on established chemical principles and patent literature, providing a reliable method for obtaining the desired compound.[2]

Experimental Protocol: Reduction of Bupropion HCl

Materials:

-

Racemic bupropion hydrochloride

-

Borane (B79455) tetrahydrofuran (B95107) complex solution (BH3·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropanol (B130326) (IPA)

-

Hydrochloric acid (HCl) solution

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with racemic bupropion hydrochloride. Anhydrous THF is added to dissolve the starting material completely. The flask is then cooled to 0 °C in an ice bath.

-

Reduction: A solution of borane tetrahydrofuran complex (BH3·THF) is added dropwise to the stirred solution of bupropion HCl over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane complex.

-

Work-up: The solvent is removed under reduced pressure. The resulting residue is redissolved in a suitable organic solvent and washed with a dilute HCl solution. The aqueous layer is then basified and extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude erythro/threo-dihydrobupropion mixture as a free base.

-

Salt Formation and Initial Purification: The crude free base is dissolved in isopropanol, and a solution of hydrochloric acid in isopropanol is added to precipitate the hydrochloride salt. The resulting solid, a mixture of erythro- and threo-dihydrobupropion HCl, is collected by filtration.

Purification by Recrystallization

The diastereomeric mixture is purified to isolate the threo isomer by recrystallization from isopropanol, as described in the patent literature.[2]

Procedure:

-

The crude mixture of dihydrobupropion HCl diastereomers is dissolved in a minimal amount of refluxing isopropanol.

-

The solution is allowed to cool slowly to room temperature, during which the less soluble threo-dihydrobupropion HCl crystallizes out.

-

The mixture is further cooled in an ice bath to maximize crystallization.

-

The crystals of pure racemic threo-dihydrobupropion HCl are collected by vacuum filtration, washed with a small amount of cold isopropanol, and dried under vacuum.

Quantitative Data

The following table summarizes the expected yields for the synthesis and purification steps, based on data from patent literature.[2]

| Step | Product | Diastereomeric Ratio (threo:erythro) | Recovery/Yield |

| Reduction & Initial Precipitation | Crude dihydrobupropion HCl | ~90:10 | ~69% |

| Recrystallization from Isopropanol | Pure racemic threo-dihydrobupropion HCl | >95:5 | ~79% |

Characterization of threo-dihydrobupropion HCl

A comprehensive characterization of the synthesized threo-dihydrobupropion HCl is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the separation and quantification of bupropion and its metabolites. A stereoselective method can be employed to separate the threo and erythro diastereomers, as well as their individual enantiomers.[4]

Typical Method Parameters:

-

Column: Chiral stationary phase column (e.g., cellulose-based)

-

Mobile Phase: A gradient of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate)

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the molecule. The chemical shifts and coupling constants will be consistent with the threo-diastereomer of dihydrobupropion.

Expected ¹H NMR Spectral Features:

-

Aromatic protons in the region of 7.0-7.5 ppm.

-

Signals corresponding to the methine protons of the propanol (B110389) backbone. The coupling constant between these two protons is characteristic of the threo configuration.

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

A doublet for the methyl group adjacent to the methine proton.

Expected ¹³C NMR Spectral Features:

-

Aromatic carbon signals in the downfield region.

-

Signals for the two carbons of the propanol backbone.

-

A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.

-

A signal for the methyl group of the propanol backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected FTIR Absorption Bands (cm⁻¹):

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (secondary amine salt) | 2400-3200 (broad) |

| C-H stretch (aromatic and aliphatic) | 2850-3100 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1000-1250 |

| C-O stretch (alcohol) | 1000-1200 |

| C-Cl stretch | 600-800 |

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The experimentally determined melting point should be compared to literature values for racemic threo-dihydrobupropion HCl. A narrow melting range is indicative of high purity.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. The experimental values should be in close agreement with the theoretical values calculated for the molecular formula C₁₃H₂₁Cl₂NO.

Theoretical Elemental Composition:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 13 | 156.143 | 56.12% |

| Hydrogen (H) | 1.008 | 21 | 21.168 | 7.61% |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 25.48% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.03% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 5.75% |

| Total | 278.223 | 100.00% |

Visualizations

Bupropion Metabolic Pathway

The following diagram illustrates the major metabolic pathways of bupropion, including the formation of threo-dihydrobupropion.

Caption: Major metabolic pathways of bupropion.

Experimental Workflow: Synthesis and Characterization

This diagram outlines the logical flow of the synthesis and characterization of threo-dihydrobupropion HCl.

Caption: Synthesis and characterization workflow.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of racemic threo-dihydrobupropion HCl. The presented protocols and analytical methods are designed to be accessible and reproducible for researchers in the fields of drug development and medicinal chemistry. The availability of a well-characterized standard of this major bupropion metabolite is essential for advancing our understanding of its pharmacological and safety profiles.

References

In Vitro Pharmacological Profile of Threo-dihydrobupropion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-dihydrobupropion is a major and pharmacologically active metabolite of the widely prescribed antidepressant and smoking cessation aid, bupropion (B1668061).[1] Following administration of bupropion, threo-dihydrobupropion is formed through the reduction of bupropion's ketone group and circulates in the plasma at concentrations often exceeding the parent compound.[2] Given its significant systemic exposure, understanding the in vitro pharmacological profile of threo-dihydrobupropion is critical for a comprehensive assessment of the overall therapeutic and adverse effects of bupropion treatment. This technical guide provides a detailed overview of the in vitro pharmacology of threo-dihydrobupropion, focusing on its interactions with key molecular targets. All quantitative data is summarized in structured tables, and detailed experimental protocols for the key assays are provided.

Core Pharmacological Data

The primary mechanism of action of bupropion is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. Its metabolites are known to contribute to this pharmacological activity.

Monoamine Transporter Inhibition

Information on the inhibitory activity of threo-dihydrobupropion at monoamine transporters is crucial for understanding its contribution to the antidepressant and smoking cessation effects of bupropion. While comprehensive data on human transporters is limited in the readily available literature, studies on rat brain synaptosomes provide initial insights.

| Target | Species | Assay Type | Parameter | Value (µM) |

| Norepinephrine Transporter (NET) | Rat | Reuptake Inhibition | IC50 | 16 |

| Dopamine Transporter (DAT) | Rat | Reuptake Inhibition | IC50 | 47 |

| Serotonin Transporter (SERT) | Rat | Reuptake Inhibition | IC50 | 67 |

Nicotinic Acetylcholine (B1216132) Receptor Inhibition

Bupropion and its metabolites are also known to be antagonists of nicotinic acetylcholine receptors (nAChRs), which is thought to contribute to its efficacy as a smoking cessation aid.

| Target | Species | Assay Type | Parameter | Value (µM) |

| α3β4 nAChR | Rat | Functional Inhibition | IC50 | 14 |

Cytochrome P450 Interactions

Threo-dihydrobupropion is both a substrate and an inhibitor of cytochrome P450 (CYP) enzymes, which has implications for drug-drug interactions.

| Enzyme | Interaction | Parameter | Value (µM) |

| CYP2D6 | Inhibition | IC50 | ~3-40 (Stereoselective) |

| CYP2C19 | Metabolism (Formation) | - | - |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings. Below are representative protocols for the key assays used to characterize the in vitro profile of threo-dihydrobupropion.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of threo-dihydrobupropion for human monoamine transporters (DAT, NET, SERT) expressed in a stable cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Cell culture reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)

-

Non-specific binding definer (e.g., 10 µM cocaine for DAT, 10 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT)

-

Threo-dihydrobupropion stock solution

-

Scintillation cocktail and vials

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in fresh buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of threo-dihydrobupropion.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding definer.

-

Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the threo-dihydrobupropion concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Monoamine Transporter Uptake Assay

This protocol describes a functional assay to measure the inhibition of neurotransmitter uptake by threo-dihydrobupropion in cells expressing the respective human transporters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Cell culture reagents

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Radiolabeled substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), [³H]serotonin (for SERT)

-

Threo-dihydrobupropion stock solution

-

Scintillation cocktail and vials

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Plating:

-

Seed the transporter-expressing cells into a 96-well cell culture plate and grow to confluency.

-

-

Uptake Assay:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of threo-dihydrobupropion or vehicle (for control wells) for a defined period.

-

Initiate the uptake by adding the radiolabeled substrate at a concentration near its Km.

-

Incubate for a short period to measure the initial rate of uptake.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with a suitable lysis buffer.

-

-

Counting and Analysis:

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Plot the percentage of uptake inhibition against the logarithm of the threo-dihydrobupropion concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways and Logical Relationships

The pharmacological effects of threo-dihydrobupropion are primarily mediated through its interaction with monoamine transporters and nicotinic acetylcholine receptors, leading to downstream effects on neurotransmission.

Monoamine Transporter Inhibition Pathway

By inhibiting the reuptake of dopamine and norepinephrine, threo-dihydrobupropion increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

Conclusion

Threo-dihydrobupropion is a significant and pharmacologically active metabolite of bupropion that contributes to its overall mechanism of action. Its inhibitory effects on norepinephrine and dopamine transporters, as well as nicotinic acetylcholine receptors, are key to its therapeutic utility. The data and protocols presented in this guide provide a foundational understanding of the in vitro pharmacological profile of threo-dihydrobupropion, which is essential for researchers and professionals involved in the development of antidepressant and smoking cessation therapies. Further studies, particularly those utilizing human-derived systems, are warranted to more precisely delineate its pharmacological profile and clinical relevance.

References

threo-dihydrobupropion hydrochloride CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of threo-dihydrobupropion hydrochloride, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). This document details its chemical identity, physicochemical and pharmacological properties, and relevant experimental protocols, presented in a format tailored for the scientific community.

Chemical Identity and Properties

threo-dihydrobupropion is a substituted amphetamine derivative and a primary metabolite of bupropion.[1] It is formed through the reduction of bupropion's ketone group.[1] Due to the presence of two chiral centers, threo-dihydrobupropion exists as a pair of enantiomers. The CAS Numbers for various forms of this compound are listed below.

CAS Numbers

| Form | CAS Number | Reference(s) |

| (1R,2R)-enantiomer hydrochloride | 153365-82-3 | [2] |

| (1S,2S)-enantiomer hydrochloride | 292055-71-1 | [3] |

| Racemic mixture hydrochloride | 80478-42-8 | |

| Unspecified stereoisomer hydrochloride | 357637-18-4 | [4][5] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₁Cl₂NO (HCl Salt) | [2][4] |

| C₁₃H₂₀ClNO (Free base) | [2] | |

| Molecular Weight | 278.22 g/mol (HCl Salt) | [2] |

| 241.76 g/mol (Free base) | [1][2] | |

| IUPAC Name | (1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride | [2] |

| Solubility | Soluble in Methanol | [2] |

| Storage Condition | 2-8 °C | [2] |

Pharmacological Properties

threo-dihydrobupropion contributes significantly to the pharmacological activity of its parent drug, bupropion.[1] Its plasma exposure is approximately 7-fold higher than that of bupropion at steady-state.[6][7]

Mechanism of Action

threo-dihydrobupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It also acts as a negative allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1]

Pharmacokinetics

| Parameter | Value | Reference(s) |

| Protein Binding | 42% | [1][8] |

| Elimination Half-life | Approximately 37 hours | [1] |

| Metabolism | Primarily metabolized by CYP2B6 and CYP2C19 to threo-4'-hydroxy-hydrobupropion, and also undergoes glucuronidation. | [1][9] |

Potency

| Target | IC₅₀ (rat) | Reference(s) |

| Norepinephrine Transporter (NET) | 16 µM | [1] |

| Dopamine Transporter (DAT) | 47 µM | [1] |

| Serotonin Transporter (SERT) | 67 µM | [1] |

| α₃β₄ Nicotinic Acetylcholine Receptor | 14 µM | [1] |

In mouse models of depression, threo-dihydrobupropion exhibits about 20% to 50% of the potency of bupropion.[1]

Metabolic Pathway of Bupropion to threo-dihydrobupropion

The metabolic conversion of bupropion to its major active metabolites is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway leading to the formation and subsequent metabolism of threo-dihydrobupropion.

Caption: Metabolic pathway of bupropion to threo-dihydrobupropion.

Experimental Protocols

Stereoselective Quantification of threo-dihydrobupropion in Human Plasma by LC-MS/MS

This section details a validated method for the simultaneous separation and quantification of the enantiomers of bupropion and its major metabolites, including threo-dihydrobupropion, in human plasma.[7][10]

-

To a 50 µL aliquot of human plasma, add an internal standard solution.

-

Precipitate plasma proteins by adding 20% trichloroacetic acid.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

| Parameter | Specification |

| Column | α₁-acid glycoprotein (B1211001) (AGP) chiral column |

| Mobile Phase A | 20 mM aqueous ammonium (B1175870) formate, pH 5.0 |

| Mobile Phase B | Methanol |

| Flow Rate | 0.22 mL/min |

| Gradient | 10% B for 0.5 min, linear gradient to 20% B until 1 min, hold at 20% B until 5 min, linear gradient to 50% B until 8 min, re-equilibrate to initial conditions until 12 min. |

| Parameter | Specification |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

The limits of quantification for (1S,2S)- and (1R,2R)-threo-dihydrobupropion were found to be 1 ng/mL.[10]

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of threo-dihydrobupropion in plasma samples.

Caption: Workflow for LC-MS/MS analysis of threo-dihydrobupropion.

References

- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]

- 2. Threo-Dihydro Bupropion-HCl / Threo hydroxybupropion-HCl - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. threo-Dihydro Bupropion Hydrochloride | LGC Standards [lgcstandards.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ricardinis.pt [ricardinis.pt]

- 9. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Threo-dihydrobupropion Hydrochloride

This technical guide provides a comprehensive overview of the core physicochemical properties of threo-dihydrobupropion hydrochloride, a primary metabolite of bupropion (B1668061). The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its solubility and stability characteristics. While specific experimental data for this compound is not publicly available, this guide outlines the standard methodologies and presents illustrative data to serve as a practical reference for laboratory investigation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The hydrochloride salt form of threo-dihydrobupropion is expected to exhibit aqueous solubility. A summary of its likely solubility in various media is presented below, based on typical characteristics of similar compounds. One supplier notes that this compound is soluble in methanol[1].

Table 1: Illustrative Solubility of this compound

| Solvent/Medium | Condition | Expected Solubility (mg/mL) |

| Deionized Water | pH 7.0, 25°C | > 100 |

| 0.1 N HCl | pH 1.2, 37°C | > 200 |

| Phosphate Buffer | pH 6.8, 37°C | > 150 |

| Methanol | 25°C | Soluble |

| Ethanol | 25°C | Sparingly Soluble |

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using a standard shake-flask method, as recommended by regulatory bodies like the FDA and WHO for Biopharmaceutics Classification System (BCS) studies[2][3][4].

Methodology:

-

Preparation: Prepare buffers at various pH levels (e.g., 1.2, 4.5, and 6.8) to mimic physiological conditions.

-

Addition of API: Add an excess amount of this compound to a known volume of each buffer in separate flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[2].

-

Sampling and Analysis: Withdraw samples, filter them to remove undissolved solids, and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

pH Verification: Measure the pH of the solution at the end of the experiment to ensure it has remained constant[4].

Caption: A typical experimental workflow for determining equilibrium solubility.

Stability Profile

The chemical stability of an API is paramount for ensuring the safety, efficacy, and shelf-life of a drug product. Stability is assessed through long-term studies and accelerated (stressed) conditions. While specific stability data is scarce, one safety data sheet indicates that this compound is stable under recommended storage conditions (-20°C, sealed from moisture) and is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[5]. Another study noted stability in a non-extracted solution for over 48 hours at ambient temperature with less than 9.8% variability[6][7].

Table 2: Illustrative Forced Degradation Profile of this compound

| Stress Condition | Reagent | Temperature | Time | Expected Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5 - 15 |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | 10 - 25 |

| Oxidation | 3% H₂O₂ | 25°C | 24 hours | 5 - 20 |

| Thermal | Solid State | 80°C | 48 hours | < 5 |

| Photolytic | Solid State | ICH Q1B | 7 days | < 10 |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule, following ICH guidelines (Q1A, Q1B).[8]

Methodology:

-

Acid and Base Hydrolysis: Dissolve the API in acidic (e.g., 0.1 M to 1 M HCl) and basic (e.g., 0.1 M to 1 M NaOH) solutions. The experiments can be initiated at room temperature and elevated to 50-70°C if no degradation is observed[9][10].

-

Oxidation: Expose the API to an oxidizing agent, commonly hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Subject the solid API to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid API to light sources as specified in ICH Q1B guidelines.

-

Analysis: At specified time points, samples are analyzed by a stability-indicating HPLC method to quantify the parent API and detect any degradation products.

Caption: Workflow for conducting forced degradation studies on an API.

Metabolic Pathway of Bupropion

Threo-dihydrobupropion is an active metabolite of bupropion, formed through metabolic processes in the body. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data. Bupropion is extensively metabolized in the liver. The primary pathways involve hydroxylation by the cytochrome P450 enzyme CYP2B6 to form hydroxybupropion, and reduction of the carbonyl group by carbonyl reductases to yield threo-dihydrobupropion and erythrohydrobupropion[11][12].

Caption: Simplified metabolic pathway of bupropion leading to its major metabolites.

References

- 1. Threo-Dihydro Bupropion-HCl / Threo hydroxybupropion-HCl - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. who.int [who.int]

- 4. fda.gov [fda.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Driver: A Technical Guide to Threo-dihydrobupropion, a Major Metabolite of Bupropion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in the human body, leading to the formation of several active metabolites. Among these, threo-dihydrobupropion has emerged as a crucial player, exhibiting significant pharmacological activity and contributing substantially to the overall therapeutic and toxicological profile of its parent drug. This technical guide provides an in-depth exploration of threo-dihydrobupropion, detailing its metabolic formation, pharmacokinetic and pharmacodynamic properties, and the analytical methodologies employed for its quantification. Through a comprehensive review of existing literature, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand and investigate the role of threo-dihydrobupropion in the clinical effects of bupropion.

Introduction

Bupropion is an atypical antidepressant that functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Following oral administration, bupropion is extensively metabolized, with less than 1% of the parent compound being excreted unchanged.[1] Three major active metabolites are formed: hydroxybupropion (B195616), and the diastereomeric amino alcohols threo-dihydrobupropion and erythrohydrobupropion.[1][2] Notably, the plasma concentrations of these metabolites, particularly hydroxybupropion and threo-dihydrobupropion, often exceed that of bupropion itself, underscoring their potential significance to the drug's clinical effects.[3][4]

Threo-dihydrobupropion is formed through the reduction of bupropion's carbonyl group and has been shown to be pharmacologically active, albeit with a different potency and selectivity profile compared to the parent drug.[1][5] This guide will focus specifically on threo-dihydrobupropion, providing a detailed technical overview of its biochemistry, pharmacology, and analytical assessment.

Metabolism and Formation of Threo-dihydrobupropion

The formation of threo-dihydrobupropion from bupropion is a critical metabolic pathway. Unlike the oxidative formation of hydroxybupropion mediated by cytochrome P450 enzymes (primarily CYP2B6), threo-dihydrobupropion is generated through the reduction of bupropion's ketone group by carbonyl reductases.[1][6]

Enzymatic Pathways

Several enzymes have been identified as being responsible for the conversion of bupropion to threo-dihydrobupropion. In the liver, 11β-hydroxysteroid dehydrogenase isozyme 1 (11β-HSD1) has been identified as a key enzyme in the formation of threohydrobupropion.[1][7] In the intestine, aldo-keto reductase family 7 member (AKR7) may be responsible for its formation.[1] Other carbonyl reductases, such as AKR1C1, AKR1C2, AKR1C3, and CBR1, have also been shown to catalyze this reaction in vitro.[2]

Further metabolism of threo-dihydrobupropion can occur. It can be hydroxylated by CYP2C19 to form threo-4'-hydroxy-hydrobupropion.[2][8] Additionally, threo-dihydrobupropion and its metabolites can undergo glucuronidation by various UGT enzymes, with UGT1A9 showing significant activity, facilitating their excretion.[2]

Metabolic Pathway Diagram

Quantitative Data: Pharmacokinetic Properties

The pharmacokinetic profile of threo-dihydrobupropion is characterized by a longer half-life and higher plasma concentrations compared to the parent drug, bupropion.

| Parameter | Bupropion | threo-dihydrobupropion | Hydroxybupropion | erythrohydrobupropion | Reference(s) |

| Elimination Half-life (t½) | ~9.8 - 21 hours | ~19.8 - 37 hours | ~20 - 22.2 hours | ~26.8 hours | [3][4][5][9] |

| Time to Peak Plasma Concentration (Tmax) | 1.3 - 1.9 hours | - | - | - | [1] |

| Area Under the Curve (AUC) | Lower | ~2.4 - 7 times higher than Bupropion | ~10.3 times higher than Bupropion | Minor or undetectable | [3][9][10] |

| Peak Plasma Concentration (Cmax) | Lower | Higher than Bupropion | Higher than Bupropion | Minor or undetectable | [4] |

| Plasma Protein Binding | ~85% | 42% | - | - | [5][11] |

Note: Pharmacokinetic parameters can vary significantly between individuals due to genetic factors and drug interactions. The data presented is a summary from various studies.

Pharmacodynamics and Biological Activity

Threo-dihydrobupropion is not an inert metabolite; it exhibits its own pharmacological activity, which contributes to the overall effects of bupropion.

Neurotransmitter Transporter Inhibition

Threo-dihydrobupropion has been shown to inhibit the reuptake of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), similar to bupropion, although it is generally less potent.[5] It has weak activity at the serotonin (B10506) transporter (SERT).[5]

| Transporter | threo-dihydrobupropion IC50 (rat) | Bupropion IC50 (rat) | Reference(s) |

| Norepinephrine Transporter (NET) | 16 μM | 1.4 μM | [5] |

| Dopamine Transporter (DAT) | 47 μM | 0.57 μM | [5] |

| Serotonin Transporter (SERT) | 67 μM | 19 μM | [5] |

Nicotinic Acetylcholine (B1216132) Receptor Antagonism

Bupropion is known to be a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), an action thought to contribute to its efficacy in smoking cessation. Threo-dihydrobupropion also exhibits antagonist activity at α3β4 nAChRs with an IC50 value of 14 μM.[5]

Contribution to Clinical Effects and Side Effects

The sustained plasma concentrations of threo-dihydrobupropion suggest a significant contribution to the therapeutic effects of bupropion. Its activity as a norepinephrine and dopamine reuptake inhibitor likely plays a role in the antidepressant effects.[12] Furthermore, certain side effects of bupropion therapy, such as dry mouth, have been associated with threo-dihydrobupropion concentrations.[5] Threo-dihydrobupropion is also a CYP2D6 inhibitor and contributes to about 21% of the CYP2D6 inhibition observed during bupropion therapy.[5]

Experimental Protocols

Accurate quantification of threo-dihydrobupropion is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting threo-dihydrobupropion from plasma involves liquid-liquid extraction.

-

Aliquot Plasma: Transfer 50 µL of human plasma to a clean polypropylene (B1209903) tube.[13]

-

Add Internal Standard: Spike the plasma sample with an appropriate internal standard (e.g., acetaminophen).[13]

-

Extraction: Add an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane) to the plasma sample.

-

Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

-

Evaporate and Reconstitute: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the analytical system.[13]

Analytical Method: HPLC with UV Detection

A validated HPLC method for the simultaneous quantification of bupropion and its major metabolites has been described.[14]

-

Column: Aqua C18 HPLC column.[14]

-

Mobile Phase: A mixture of methanol (B129727) and 0.05 M phosphate (B84403) buffer (pH 5.5) in a 45:55 ratio.[14]

-

Detection: UV detection at 214 nm for bupropion metabolites and 254 nm for bupropion.[14]

-

Quantification: The method demonstrated a linear response for threo-dihydrobupropion in the range of 5-250 ng/mL.[14] The limit of quantification was 5 ng/mL.[14]

Analytical Method: Stereoselective LC-MS/MS

For separating and quantifying the enantiomers of bupropion and its metabolites, a more sensitive and specific stereoselective LC-MS/MS method is employed.[13][15]

-

Column: A chiral column, such as a Lux 3 μ Cellulose-3 column.[15]

-

Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.[15]

-

Detection: A triple-quadrupole mass spectrometer with an electrospray ionization source operating in positive mode.[15]

-

Quantification: This method can achieve a lower limit of quantification (LOQ) for the enantiomers of threo-dihydrobupropion of 0.15 ng/mL.[13][15]

Experimental Workflow Diagram

Signaling Pathways and Logical Relationships

The primary mechanism of action of bupropion and its active metabolites, including threo-dihydrobupropion, involves the modulation of monoaminergic neurotransmission.

Inhibition of Neurotransmitter Reuptake

Bupropion and threo-dihydrobupropion act as inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This inhibition leads to an increase in the synaptic concentrations of norepinephrine and dopamine, which is believed to be the primary mechanism underlying their antidepressant effects.

Conclusion

Threo-dihydrobupropion is a major and pharmacologically active metabolite of bupropion that plays a significant role in the drug's overall clinical profile. Its sustained high plasma concentrations and its activity as a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist necessitate its consideration in any comprehensive evaluation of bupropion's efficacy and safety. For researchers and drug development professionals, a thorough understanding of the metabolism, pharmacokinetics, and pharmacodynamics of threo-dihydrobupropion is paramount for optimizing therapeutic strategies, predicting drug-drug interactions, and developing novel therapeutics targeting similar pathways. The detailed methodologies and data presented in this guide provide a solid foundation for future research in this area.

References

- 1. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of non‐reported bupropion metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Threohydrobupropion - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of bupropion and its major basic metabolites in normal subjects after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ricardinis.pt [ricardinis.pt]

- 13. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Threo-dihydrobupropion Hydrochloride: A Technical Guide to Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and toxicological data for threo-dihydrobupropion hydrochloride, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). Due to a notable lack of specific toxicological studies on this metabolite, this document synthesizes information on the parent compound, bupropion hydrochloride, to provide a foundational understanding of its potential safety profile. This guide includes a summary of quantitative toxicological data, detailed hypothetical experimental protocols for key safety assessments based on established OECD guidelines, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to support research and development activities by highlighting known toxicological properties and identifying critical data gaps for this compound.

Introduction

Bupropion is a widely prescribed medication for the treatment of major depressive disorder and for smoking cessation. It is extensively metabolized in the body, with threo-dihydrobupropion being one of its three major active metabolites. These metabolites, including threo-dihydrobupropion, often exhibit higher plasma concentrations than bupropion itself and are believed to contribute significantly to both the therapeutic effects and the toxicological profile of the parent drug. Notably, the metabolites are suggested to have lower LD50 values than bupropion, indicating potentially higher acute toxicity. Despite its significant presence and pharmacological activity, there is a conspicuous absence of publicly available, detailed safety and toxicology data specifically for this compound. This guide aims to collate the existing, relevant information to provide a baseline for safety assessment and to guide future research.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data. It is critical to note that the majority of this data pertains to the parent compound, bupropion hydrochloride, as specific data for this compound is largely unavailable.

Table 1: Acute Toxicity Data for Bupropion Hydrochloride

| Test Substance | Species | Route of Administration | LD50 | Reference |

| Bupropion Hydrochloride | Rat | Oral | 482 mg/kg[1][2][3][4][5] | [1][2][3][4][5] |

| Bupropion Hydrochloride | Rat | Intraperitoneal | 210 mg/kg[2][3] | [2][3] |

| Bupropion Hydrochloride | Mouse | Oral | 544 mg/kg[2] | [2] |

| Bupropion Hydrochloride | Mouse | Intraperitoneal | 230 mg/kg[2] | [2] |

| This compound | - | - | Data not available | - |

Table 2: Genotoxicity Data for Bupropion

| Test | System | Concentration/Dose | Result | Reference |

| Ames Test | S. typhimurium (some strains) | Not specified | Borderline positive (2-3 times control mutation rate)[6] | [6] |

| In vivo Chromosomal Aberration | Rat bone marrow | 300 mg/kg (oral) | Low incidence of chromosomal aberrations[6] | [6] |

| In vivo Chromosomal Aberration | Rat bone marrow | 100 or 200 mg/kg (oral) | Negative[6] | [6] |

| Ames Test (HBr and HCl salts) | Not specified | Not specified | Negative[7] | [7] |

| This compound | - | - | Data not available | - |

Table 3: Carcinogenicity and Reproductive Toxicity Data for Bupropion

| Study Type | Species | Key Findings | Reference |

| Carcinogenicity | Rat & Mouse | No increase in malignant tumors.[6] Increase in hepatic hyperplastic nodules and hepatocellular hypertrophy in rats at high doses.[8] | [6][8] |

| Fertility | Rat & Rabbit | No evidence of impaired fertility at doses up to 300 mg/kg/day.[9] | [9] |

| Developmental Toxicity | Rat & Rabbit | No definitive evidence of harm to the fetus at doses up to 15 to 45 times the human daily dose.[9] Slightly increased incidence of fetal abnormalities in rabbits in two studies, but no specific abnormality was consistently increased.[6][9] | [6][9] |

| This compound | - | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on standardized OECD guidelines. These protocols are provided as a reference for the type of studies required to assess the safety of a substance like this compound.

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

-

Test Strains: A minimum of five strains of bacteria are used, typically including Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA or WP2 uvrA (pKM101).[10][11]

-

Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.[10][12]

-

Procedure (Plate Incorporation Method):

-

A range of concentrations of this compound, the solvent control, and positive controls are tested.

-

To molten top agar (B569324), the bacterial culture, the test substance, and either S9 mix or a buffer are added.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.[13]

-

-

Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants or a reproducible and significant increase at one or more concentrations.[11]

In Vitro Mammalian Cell Micronucleus Test - Based on OECD 487

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

-

Cell Lines: Human peripheral blood lymphocytes or established cell lines such as L5178Y or TK6 are commonly used.[14][15]

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.[15]

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.[15]

-

Following exposure, cells are cultured for a period that allows for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei more accurate.

-

Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[16]

-

-

Data Analysis: At least 2000 cells per concentration are scored for the presence of micronuclei. A positive result is a concentration-dependent increase in the frequency of micronucleated cells.[15]

Carcinogenicity Study - Based on OECD 451

This long-term study assesses the carcinogenic potential of a substance in rodents.

-

Test Animals: Typically, rats and mice of both sexes are used. Each dose group and a concurrent control group should have at least 50 animals of each sex.[17][18][19]

-

Dose Levels: At least three dose levels are used, with the highest dose aiming to produce some toxicity but not more than 10% mortality. A concurrent control group receives the vehicle.[18]

-

Administration: The test substance is administered daily, typically via the oral route (in feed, drinking water, or by gavage), for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).[18][20]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly. At the end of the study, all animals undergo a full necropsy, and a comprehensive histopathological examination of organs and tissues is performed.[19][21]

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.[19]

Prenatal Developmental Toxicity Study - Based on OECD 414

This study evaluates the potential adverse effects on the pregnant female and the developing embryo and fetus.

-

Test Animals: The preferred rodent species is the rat, and the preferred non-rodent is the rabbit. Each group should have a sufficient number of pregnant females (e.g., around 20).[22][23][24]

-

Dose Levels: At least three dose levels and a concurrent control are used. The highest dose should induce some maternal toxicity but not severe toxicity or death.[22][23][24]

-

Administration: The test substance is administered daily to pregnant females, typically from the time of implantation to the day before cesarean section.[22][23][24][25]

-

Maternal and Fetal Examinations:

-

Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded.[25]

-

Shortly before the expected day of delivery, females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

-

Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[22][23][24]

-

-

Data Analysis: Maternal and fetal parameters are statistically analyzed to determine any treatment-related effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known pharmacological and metabolic pathways related to bupropion and its metabolites, as well as a generalized workflow for a key toxicological assay.

Caption: Bupropion's primary mechanism of action.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. szabo-scandic.com [szabo-scandic.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. spectrumrx.com [spectrumrx.com]

- 5. pccarx.com [pccarx.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. simsrc.edu.in [simsrc.edu.in]

- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. bulldog-bio.com [bulldog-bio.com]

- 13. xenometrix.ch [xenometrix.ch]

- 14. A micromethod for the in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 17. policycommons.net [policycommons.net]

- 18. oecd.org [oecd.org]

- 19. quantics.co.uk [quantics.co.uk]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. search.library.doc.gov [search.library.doc.gov]

- 24. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of threo-Dihydrobupropion

Introduction

Threo-dihydrobupropion is a major active metabolite of bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid. Accurate quantification of threo-dihydrobupropion in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its pharmacological effects. This document provides detailed application notes and protocols for the analytical quantification of threo-dihydrobupropion, with a primary focus on the most widely used and validated technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Several analytical methods can be employed for the quantification of bupropion and its metabolites. However, for the specific and sensitive measurement of threo-dihydrobupropion, particularly its stereoisomers, LC-MS/MS is the method of choice.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and robust method, offering high sensitivity and selectivity. It allows for the simultaneous quantification of bupropion and its major metabolites, including the stereoisomers of threo-dihydrobupropion.[1][2][3][4][5][6]

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While HPLC-UV methods have been developed for bupropion and its metabolites, they may lack the sensitivity and selectivity required for the low concentrations of threo-dihydrobupropion often found in clinical samples.[7][8] One study reported a limit of quantification of 5 ng/mL for threohydrobupropion using HPLC-UV.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is less commonly used for the routine analysis of bupropion and its metabolites in biological fluids. It has been applied to the analysis of genotoxic impurities in bupropion drug substances.[9]

Due to its superior performance, this document will focus on LC-MS/MS methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the analysis of threo-dihydrobupropion.

Table 1: LC-MS/MS Method Parameters for threo-Dihydrobupropion Quantification

| Parameter | Method 1[1][4][5][10] | Method 2[2] | Method 3[3] |

| Sample Type | Human Plasma | Human Plasma | Human Plasma |

| Sample Volume | 50 µL | 200 µL | Not Specified |

| Internal Standard | Acetaminophen (APAP) | Threohydrobupropion-d9 | Deuterium-labeled isotopes |

| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation | Not Specified |

| Chromatographic Column | Lux 3µ Cellulose-3 (250x4.6 mm) | α1-acid glycoprotein (B1211001) column | Not Specified |

| Mobile Phase | Gradient elution with Methanol:Acetonitrile:5mM Ammonium (B1175870) Bicarbonate + 0.1% Ammonium Hydroxide | Gradient elution with 20 mM aqueous ammonium formate (B1220265), pH 5.0 and Methanol | Not Specified |

| Flow Rate | 400 µL/min | 0.22 mL/min | Not Specified |

| Detection | ABSciex 5500 QTRAP MS/MS (ESI+) | AB Sciex 3200, 4000 QTRAP, and 6500 MS/MS (ESI+) | Mass Spectrometry (ESI+) |

Table 2: Validation Data for threo-Dihydrobupropion Quantification by LC-MS/MS

| Parameter | Method 1[1][4][5][10] | Method 2[2] | Method 3[3] |

| Linearity Range (ng/mL) | 0.15 - 150 | 1 - 600 | 2 - 500 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.15 | 1 | 2.0 |

| Intra-day Precision (% CV) | 3.4 - 15.4 | < 12 | < 15 |

| Inter-day Precision (% CV) | 6.1 - 19.9 | < 12 | < 15 |

| Intra-day Accuracy (%) | 80.6 - 97.8 | Within 15% of nominal | Not Specified |

| Inter-day Accuracy (%) | 88.5 - 99.9 | Within 15% of nominal | Not Specified |

| Extraction Recovery (%) | ≥ 70 | Not Specified | > 55 |

Experimental Protocols

Protocol 1: Stereoselective LC-MS/MS Quantification of threo-Dihydrobupropion in Human Plasma (Based on Masters et al., 2016[1][4][5][10])

1. Materials and Reagents

-

threo-Dihydrobupropion reference standard

-

Internal Standard (IS): Acetaminophen (APAP)

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium bicarbonate

-

Ammonium hydroxide

-

Ethyl acetate

-

Water (HPLC grade)

2. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen plasma samples to room temperature.

-

Pipette 50 µL of plasma into a clean microcentrifuge tube.

-

Add the internal standard solution.

-

Add 3 mL of ethyl acetate.

-

Vortex for 10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions

-

HPLC System: Agilent 1290 series or equivalent.

-

Column: Lux 3µ Cellulose-3, 250 x 4.6 mm.

-

Column Temperature: 40°C.

-

Mobile Phase A: 25:15:60 (v/v/v) Methanol:Acetonitrile:5mM Ammonium Bicarbonate with 0.1% Ammonium Hydroxide.

-

Mobile Phase B: 60:30:10 (v/v/v) Methanol:Acetonitrile:5mM Ammonium Bicarbonate with 0.1% Ammonium Hydroxide.

-

Flow Rate: 400 µL/min.

-

Gradient Program:

-

0-6 min: 100% A

-

6-12 min: Linear gradient to 95% A

-

-

Mass Spectrometer: ABSciex 5500 QTRAP or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor the specific precursor to product ion transitions for threo-dihydrobupropion and the internal standard.

4. Calibration and Quality Control

-

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of threo-dihydrobupropion.

-

The calibration curve for threo-dihydrobupropion enantiomers typically ranges from 0.15 to 150 ng/mL.[1]

-

QC samples should be prepared at low, medium, and high concentrations.

Protocol 2: High-Throughput Stereoselective LC-MS/MS Assay for threo-Dihydrobupropion in Human Plasma (Based on Teitelbaum et al., 2016[2])

1. Materials and Reagents

-

threo-Dihydrobupropion reference standard

-

Internal Standard (IS): threo-hydrobupropion-d9

-

Human plasma (blank)

-

Trichloroacetic acid (20% aqueous solution)

-

Ammonium formate (3M aqueous solution, pH 6.9)

-

Methanol (HPLC grade)

-

Ammonium formate (20 mM aqueous solution, pH 5.0)

2. Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma into a 96-well plate.

-

Add 10 µL of the internal standard solution.

-

Add 40 µL of 20% aqueous trichloroacetic acid.

-

Shake the plate for 5 minutes.

-

Centrifuge the plate at 6,100 g for 15 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate containing 10 µL of 3M aqueous ammonium formate solution (pH 6.9).

-

Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions

-

HPLC System: Suitable for high-throughput analysis.

-

Column: α1-acid glycoprotein column.

-

Mobile Phase A: 20 mM aqueous ammonium formate, pH 5.0.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.22 mL/min.

-

Gradient Program:

-

0-0.5 min: 10% B

-

0.5-1 min: Linear gradient to 20% B

-

1-5 min: Hold at 20% B

-

5-8 min: Linear gradient to 50% B

-

Re-equilibrate to initial conditions.

-

-

Mass Spectrometer: AB Sciex 3200, 4000 QTRAP, or 6500 or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor the specific precursor to product ion transitions for threo-dihydrobupropion and its deuterated internal standard.

4. Calibration and Quality Control

-

Prepare calibration standards and QC samples in blank human plasma.

-

The calibration curve for threo-dihydrobupropion enantiomers typically ranges from 1 to 600 ng/mL.[2]

-

Prepare QC samples at multiple concentration levels to cover the calibration range.

Visualizations

Below are diagrams illustrating the experimental workflows described in the protocols.

Caption: Liquid-Liquid Extraction Workflow for Plasma Sample Preparation.

Caption: Protein Precipitation Workflow for High-Throughput Sample Preparation.

References

- 1. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. omicsdi.org [omicsdi.org]

- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. worldsresearchassociation.com [worldsresearchassociation.com]

- 10. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Threo-dihydrobupropion in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of threo-dihydrobupropion in human plasma. Bupropion (B1668061) is a widely prescribed antidepressant and smoking cessation aid that is extensively metabolized into active metabolites, including threo-dihydrobupropion. Monitoring the plasma concentrations of this metabolite is crucial for pharmacokinetic studies and understanding its contribution to the overall pharmacological effect. The described protocol utilizes a simple and efficient sample preparation technique, followed by rapid and selective LC-MS/MS analysis. This method demonstrates high sensitivity, accuracy, and precision, making it suitable for bioequivalence and pharmacokinetic studies in drug development.

Introduction

Bupropion is metabolized in the body to form several active metabolites, with hydroxybupropion, threo-dihydrobupropion, and erythrohydrobupropion being the most significant. The amino-alcohol isomer, threo-dihydrobupropion, is formed through the reduction of the carbonyl group of bupropion and exhibits pharmacological activity. Given its contribution to the therapeutic and potential adverse effects of bupropion treatment, a reliable and sensitive analytical method for its quantification in biological matrices is essential for clinical and research applications.

This document provides a comprehensive protocol for the analysis of threo-dihydrobupropion in human plasma using LC-MS/MS. The method is validated to ensure accuracy, precision, and reliability of the results.

Experimental

Materials and Reagents

-

Threo-dihydrobupropion reference standard

-

Threo-dihydrobupropion-d9 (internal standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Sample Preparation

A protein precipitation method is employed for the extraction of threo-dihydrobupropion from human plasma.

Protocol:

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 500 ng/mL threo-dihydrobupropion-d9).

-

Add 40 µL of 20% aqueous trichloroacetic acid to precipitate proteins.[1]

-

Vortex the mixture for 5 minutes.

-

Centrifuge the samples at 6,100 x g for 15 minutes at 4°C.[1]

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.[1]

-

Add 10 µL of 3M aqueous ammonium formate solution (pH 6.9) to the supernatant.[1]

Liquid Chromatography

Chromatographic separation is critical for resolving threo-dihydrobupropion from its isomers and other endogenous plasma components.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | α1-acid glycoprotein (B1211001) column |

| Mobile Phase A | 20 mM aqueous ammonium formate, pH 5.0[1] |

| Mobile Phase B | Methanol[1] |

| Flow Rate | 0.22 mL/min[1] |

| Gradient | 10% B for 0.5 min, linear gradient to 20% B until 1 min, hold at 20% B until 5 min, linear gradient to 50% B until 8 min, re-equilibrate to initial conditions until 12 min.[1] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Autosampler Temperature | 4°C[1] |

Mass Spectrometry

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

Table 2: Mass Spectrometry Parameters

| Parameter | Threo-dihydrobupropion | Threo-dihydrobupropion-d9 (IS) |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 242.1 | 251.2 |

| Product Ion (m/z) | 186.1 | 195.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |

| Declustering Potential | Optimized for the specific instrument | Optimized for the specific instrument |

Method Validation

The method was validated according to regulatory guidelines to ensure its performance characteristics.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |

| Intra-assay Precision (%CV) | < 12%[2] |

| Inter-assay Precision (%CV) | < 12%[2] |

| Intra-assay Accuracy (%) | Within ±12%[2] |

| Inter-assay Accuracy (%) | Within ±12%[2] |

| Matrix Effect | No significant matrix effect observed.[3] |

| Freeze-Thaw Stability | Stable after multiple freeze-thaw cycles.[1] |

Workflow Diagram

Caption: Experimental workflow from plasma sample preparation to data analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of threo-dihydrobupropion in human plasma. The simple protein precipitation sample preparation and the rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies. The validation data confirms that the method meets the stringent requirements for bioanalytical assays.

References

- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. [scholars.duke.edu]

- 3. archives.ijper.org [archives.ijper.org]

Application Notes and Protocols: Threo-dihydrobupropion Hydrochloride as a Reference Standard

Introduction

Threo-dihydrobupropion hydrochloride is one of the three major active metabolites of bupropion (B1668061), an antidepressant and smoking cessation aid.[1][2] Bupropion is extensively metabolized in the liver, where it is reduced to threo-dihydrobupropion and erythrohydrobupropion, and oxidized to hydroxybupropion.[3][4] These metabolites are pharmacologically active and contribute to the overall therapeutic effects of bupropion.[3] Given its significance in the pharmacokinetic and pharmacodynamic profile of bupropion, this compound serves as a critical reference standard for researchers, scientists, and drug development professionals. Its use is essential in bioanalytical method development, pharmacokinetic studies, and metabolic profiling.

These application notes provide detailed protocols for the use of this compound as a reference standard in analytical methodologies, particularly for its quantification in biological matrices.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Chemical Name | (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride |

| Synonyms | (R,R)-Dihydro Bupropion Hydrochloride, threo-Hydroxy Bupropion Hydrochloride |

| CAS Number | 357637-18-4[5], 152943-33-4[6] |

| Molecular Formula | C13H21Cl2NO[7] |

| Molecular Weight | 278.22 g/mol [7] |

| Appearance | White to Off-White Solid[7] |

| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere[7]; Long-term storage at -20°C is also recommended.[8] |

Applications

This compound as a reference standard is primarily used in:

-

Pharmacokinetic (PK) Studies: To accurately quantify the concentration of the metabolite in biological samples (e.g., plasma, urine) over time, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug, ensuring that they produce the same therapeutic effect.

-

Metabolism Studies: To investigate the metabolic pathways of bupropion and identify and quantify its metabolites.[9]

-

Therapeutic Drug Monitoring (TDM): To optimize patient dosage by maintaining the drug and its active metabolites within a target therapeutic range.

-

Forensic Analysis: To detect and quantify bupropion and its metabolites in toxicological screenings.

Experimental Protocols

The following protocols describe the use of this compound in the development and validation of a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bupropion and its metabolites in human plasma.[10][11]

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for calibration curves and quality control samples.

Materials:

-

This compound reference standard

-

Methanol (B129727) (HPLC grade)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated pipettes

Protocol:

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound reference standard.

-

Dissolve the weighed standard in a 1 mL volumetric flask with methanol.

-

Vortex until fully dissolved. This is the primary stock solution.

-

-

Working Solutions:

-

Perform serial dilutions of the stock solution with methanol to prepare a series of working solutions at desired concentrations for the calibration curve and quality control (QC) samples.

-

-

Storage:

-

Store all stock and working solutions at -20°C in tightly sealed containers to prevent evaporation and degradation.[10]

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

Objective: To extract threo-dihydrobupropion and other analytes from human plasma.

Materials:

-

Human plasma samples (blank, spiked with standards, and study samples)

-

Internal Standard (IS) working solution (e.g., Acetaminophen)[10]

-

Extraction solvent (e.g., a mixture of organic solvents)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (mobile phase)

Protocol:

-

Pipette 50 µL of plasma sample into a microcentrifuge tube.[10]

-

Add the internal standard solution.

-

Add the extraction solvent.

-

Vortex the mixture for approximately 1 minute to ensure thorough mixing.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue with a specific volume of the mobile phase.

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Quantification

Objective: To separate and quantify threo-dihydrobupropion enantiomers using a stereoselective LC-MS/MS method.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral HPLC column (e.g., Lux 3µ Cellulose-3 250×4.6 mm)[10]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[10]

Chromatographic Conditions (Example): [10]

-

Mobile Phase: Gradient elution with a mixture of methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.

-

Flow Rate: As optimized for the specific column and system.

-

Column Temperature: Controlled, typically around 25-40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example): [10]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for threo-dihydrobupropion and its internal standard.

-

Collision Energy and other MS parameters: Optimized for maximum signal intensity.

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Quantify the concentration of threo-dihydrobupropion in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the validation parameters for a stereoselective LC-MS/MS method for the quantification of threo-dihydrobupropion enantiomers in human plasma.[10]

| Parameter | Threo-dihydrobupropion Enantiomers |

| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL |

| Intra-day Precision (%RSD) | 3.4% to 15.4% |

| Inter-day Precision (%RSD) | 6.1% to 19.9% |

| Intra-day Accuracy (%Bias) | 80.6% to 97.8% |

| Inter-day Accuracy (%Bias) | 88.5% to 99.9% |

| Extraction Efficiency | ≥70% |

Visualizations

Bupropion Metabolic Pathway

The following diagram illustrates the major metabolic pathways of bupropion, leading to the formation of its active metabolites, including threo-dihydrobupropion.

Caption: Metabolic conversion of bupropion to its major active metabolites.

Analytical Workflow for Quantification